
Fmoc-(Nd-4-methyltrityl)-D-ornithine
Vue d'ensemble
Description
Fmoc-(Nd-4-methyltrityl)-D-ornithine is a useful research compound. Its molecular formula is C40H38N2O4 and its molecular weight is 610.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Fmoc-(Nd-4-methyltrityl)-D-ornithine is a derivative of the amino acid ornithine, characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a 4-methyltrityl (Mtr) side chain. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities, particularly in therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, experimental data, and case studies.
Structure and Composition
- Chemical Formula : C₄₀H₃₈N₂O₄
- Molecular Weight : 610.76 g/mol
- CAS Number : 343770-23-0
Synthesis
This compound is synthesized through solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group during the assembly of peptides. The Mtr group provides additional stability against premature deprotection, allowing for selective reactions during synthesis .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds derived from ornithine. For instance, novel analogs incorporating ornithine derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). These compounds demonstrated IC50 values ranging from 6.92 to 8.99 μM, indicating potent anti-cancer activity .
Table 1: Antitumor Activity of Fmoc-D-Ornithine Derivatives
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
The mechanism underlying the antitumor activity of this compound appears to involve apoptosis induction and cell cycle arrest at the S phase. Studies suggest that these compounds alter the expression of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and activation of caspase pathways, which are critical for programmed cell death .
Cellular Assays
In vitro studies utilizing MTT assays have been employed to assess cell viability post-treatment with this compound derivatives. These assays indicated a significant reduction in cell viability across multiple cancer cell lines, reinforcing the compound's potential as an anticancer agent .
Case Study 1: Novel Apidaecin Analogs
A study focused on novel apidaecin analogs that included ornithine derivatives demonstrated enhanced serum stability and antimicrobial activity. The selective deprotection of methyltrityl-protected ornithine was crucial for the successful synthesis of these peptides, which exhibited improved biological activities compared to their unmodified counterparts .
Case Study 2: Peptide Therapeutics
Research on peptide therapeutics incorporating this compound has shown promise in targeting specific cellular pathways involved in cancer progression. The ability to fine-tune the peptide structure via protecting group strategies has allowed for enhanced specificity and reduced off-target effects .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYSGISHZIBOJC-DIPNUNPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















